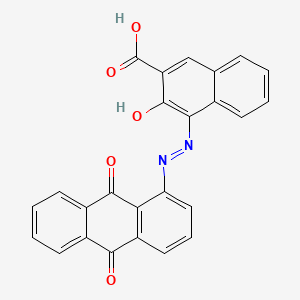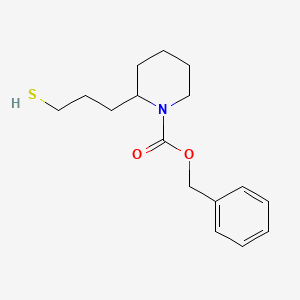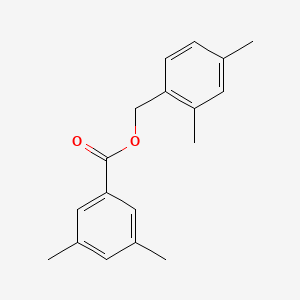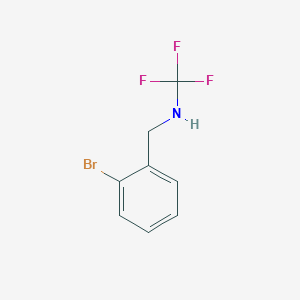
N-(2-bromobenzyl)-1,1,1-trifluoromethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromobenzyl)-1,1,1-trifluoromethanamine is an organic compound characterized by the presence of a bromobenzyl group attached to a trifluoromethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzyl)-1,1,1-trifluoromethanamine typically involves the reaction of 2-bromobenzyl bromide with trifluoromethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
N-(2-bromobenzyl)-1,1,1-trifluoromethanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can yield amine derivatives with different functional groups
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydroxide: Commonly used as a base in substitution reactions.
Hydrogen Gas: Employed in reduction reactions under catalytic conditions
Major Products Formed
The major products formed from these reactions include various substituted benzyl derivatives, oxidized compounds, and reduced amine derivatives.
科学研究应用
N-(2-bromobenzyl)-1,1,1-trifluoromethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-(2-bromobenzyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The trifluoromethanamine moiety can influence the compound’s lipophilicity and bioavailability, affecting its overall pharmacokinetic properties .
相似化合物的比较
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the trifluoromethanamine group.
2-Bromobenzyl Alcohol: Contains a hydroxyl group instead of the trifluoromethanamine moiety.
2-Bromobenzyl Chloride: Similar structure with a chlorine atom instead of the trifluoromethanamine group.
Uniqueness
The trifluoromethanamine group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
分子式 |
C8H7BrF3N |
|---|---|
分子量 |
254.05 g/mol |
IUPAC 名称 |
N-[(2-bromophenyl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C8H7BrF3N/c9-7-4-2-1-3-6(7)5-13-8(10,11)12/h1-4,13H,5H2 |
InChI 键 |
NXFCYQLVLNSSJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNC(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


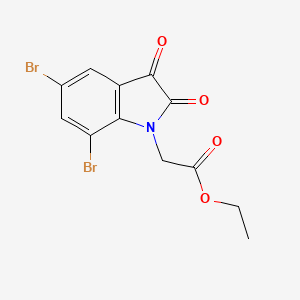

![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
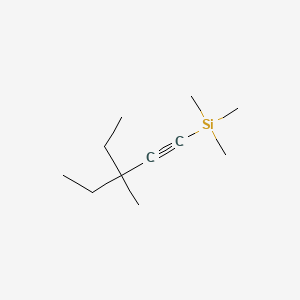
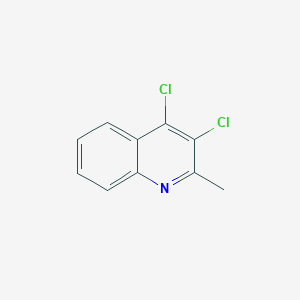

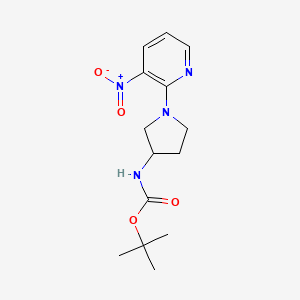

![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
